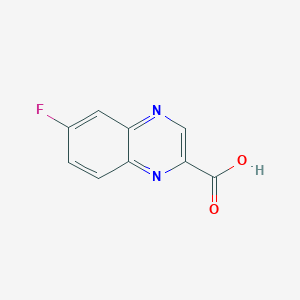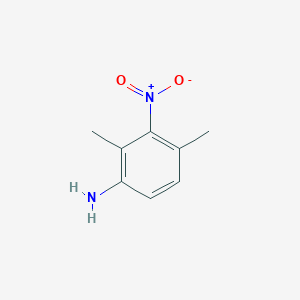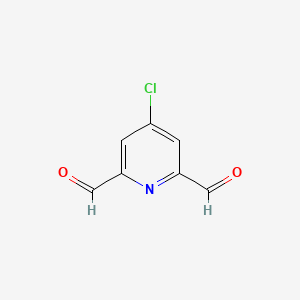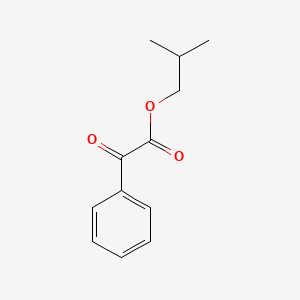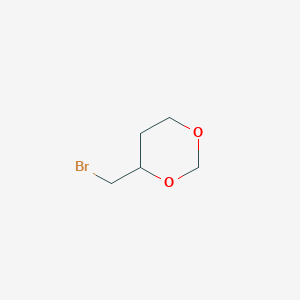
4-(Bromomethyl)-1,3-dioxane
Vue d'ensemble
Description
“4-(Bromomethyl)-1,3-dioxane” likely refers to a compound that contains a 1,3-dioxane ring, which is a type of acetal, with a bromomethyl group attached . It’s important to note that the exact properties and reactivity of this compound could vary depending on its specific structure and the presence of any other functional groups .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a 1,3-dioxane ring with a bromomethyl group attached. The exact structure would depend on the specific isomer and the presence of any other functional groups .Chemical Reactions Analysis
Bromomethyl groups are often reactive, participating in various types of reactions including substitutions and eliminations . The 1,3-dioxane ring can also participate in certain reactions, although it is generally stable under a variety of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, brominated compounds are often dense and have relatively high boiling points .Applications De Recherche Scientifique
Molecular Structure and Conformational Analysis
4-(Bromomethyl)-1,3-dioxane and its derivatives have been extensively studied for their molecular structures and conformational behaviors. The studies involve advanced techniques such as NMR spectroscopy and X-ray diffraction analysis to understand the molecular conformation in different states. These studies are crucial in the field of organic chemistry for the development of new compounds and materials. For instance, Khazhiev et al. (2018) investigated the structure of 5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, revealing insights into its chair conformation and equatorial orientation of substituents (Khazhiev et al., 2018). Similar studies by the same group also analyzed different derivatives for their structural and conformational properties (Khazhiev et al., 2019).
Application in Organic Synthesis
Derivatives of this compound have potential applications in organic synthesis. Their unique structural properties make them suitable reagents for various synthetic procedures. For example, Atasoy and Karaböcek (1992) described the preparation of 4,5-Dimethylene-1,2-dioxane and its application in Diels-Alder reactions, showcasing its utility in the synthesis of complex organic molecules (Atasoy & Karaböcek, 1992).
Spectroscopic and Structural Investigations
Spectroscopic methods like FTIR and FT-Raman are employed to investigate the structural aspects of this compound derivatives. These studies help in understanding the electronic structure and reactive sites of the molecules. Carthigayan et al. (2014) conducted a comparative study using quantum chemical simulations to investigate the structural parameters and reactivity descriptors of different derivatives (Carthigayan et al., 2014).
Reaction Mechanisms and Kinetics
The reaction mechanisms and kinetics involving this compound derivatives are of significant interest. Understanding these aspects can lead to the development of new synthetic methods and the improvement of existing ones. Ayupova et al. (1978) studied the bromination kinetics of different dioxanes, providing valuable insights into the reactivity and substitution effects in these compounds (Ayupova et al., 1978).
Mécanisme D'action
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl compounds are typically electrophilic and can undergo nucleophilic substitution reactions . This suggests that 4-(Bromomethyl)-1,3-dioxane could potentially react with nucleophilic sites in biological molecules, leading to modifications that could alter their function.
Biochemical Pathways
Given the reactivity of bromomethyl compounds, it is plausible that this compound could interfere with various biochemical processes, depending on its specific targets .
Pharmacokinetics
Small, lipophilic molecules like this compound are generally well-absorbed and can distribute throughout the body . The compound is likely metabolized by the liver and excreted via the kidneys .
Result of Action
Given its potential reactivity, it could lead to modifications of biological molecules, potentially altering their function and leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other reactive species, and the specific cellular context .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(bromomethyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYWJFPCWJYCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



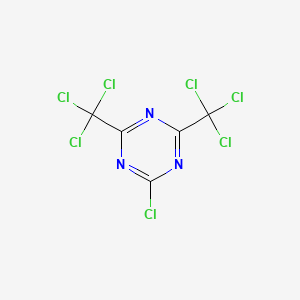
![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)

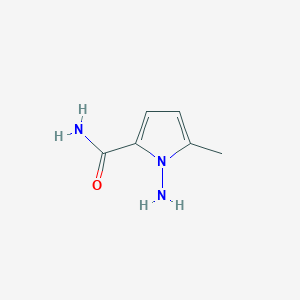
![1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate](/img/structure/B3258863.png)

![3-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B3258873.png)
![1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with1,1'-oxybis[2-chloroethane]OTHER CA INDEX NAMES:Ethane, 1,1'-oxybis[2-chloro-, polymer withN,N,N',N'-tetramethyl-1,2-ethanediamine](/img/structure/B3258882.png)


